molecular formula C12H22N2O4 B059733 (S)-4-N-Boc-piperazine-2-acetic acid methyl ester CAS No. 1217810-25-7

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester

Cat. No.: B059733
CAS No.: 1217810-25-7
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a high-value, enantiopure chiral building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound integrates a sterically protected (Boc) piperazine nitrogen with a methyl ester functional group on an acetic acid side chain, all centered on a stereochemically defined (S)-configured piperazine core. Its primary research value lies in the efficient synthesis of complex molecules, particularly for constructing chiral piperazine-based scaffolds prevalent in pharmacologically active compounds. The Boc group serves as a critical protecting group for the secondary amine, allowing for selective functionalization at the other nitrogen atom during multi-step synthetic sequences. The methyl ester acts as a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or further derivatization, facilitating its incorporation into larger molecular architectures such as peptidomimetics, protease inhibitors, and various central nervous system (CNS) targeted agents. Researchers utilize this chiral synthon to introduce a defined three-dimensional structure into their molecules, which is crucial for optimizing binding affinity and selectivity towards biological targets like GPCRs and kinases. This compound is an essential tool for exploring structure-activity relationships (SAR) and accelerating the development of novel therapeutic candidates.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424917
Record name (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217810-25-7
Record name (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Ruthenium-Catalyzed Hydrogenation

A pivotal method involves asymmetric hydrogenation of prochiral enamines using Ru(II) catalysts. For example, [RuCl2_2(BINAP)] complexes induce enantioselectivity by coordinating to the enamine substrate, achieving up to 92% enantiomeric excess (ee) for the (S)-isomer. Key parameters include:

ParameterOptimal ConditionImpact on Yield/ee
Catalyst Loading0.5 mol%ee ↑ 85→92%
Hydrogen Pressure50 barYield ↑ 78→89%
SolventMethanolee Stability

This method avoids racemization but requires high-pressure equipment and expensive catalysts.

Organocatalytic Aldol Condensation

Proline-derived organocatalysts enable asymmetric aldol reactions between piperazine ketones and methyl glyoxylate. The (S)-configuration is favored via enamine activation, yielding the target compound with 88% ee and 76% isolated yield.

Enzymatic Resolution for Stereochemical Purification

Lipase-Mediated Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer from racemic methyl ester precursors, enriching the (S)-isomer. A typical protocol involves:

  • Substrate: Racemic 4-N-Boc-piperazine-2-acetic acid methyl ester (10 mM)

  • Enzyme: CAL-B (20 mg/mL)

  • Solvent: Phosphate buffer (pH 7.0)/isopropyl ether (1:1)

  • Outcome: 98% ee (S) after 24 h at 30°C.

Esterase-Catalyzed Dynamic Kinetic Resolution

Combining Pseudomonas fluorescens esterase with a racemization catalyst (e.g., Shvo’s catalyst) achieves full conversion to the (S)-ester. This one-pot process enhances efficiency, reducing steps compared to traditional resolution.

Chiral Auxiliary Approaches

Evans Oxazolidinone Strategy

The acetic acid moiety is introduced using (S)-4-benzyloxazolidinone as a chiral auxiliary. After Boc protection and esterification, the auxiliary is cleaved via hydrolysis, preserving the (S)-configuration. This method delivers >99% ee but involves multi-step synthesis.

Oppolzer’s Sultam Derivatives

Oppolzer’s sultam directs stereochemistry during alkylation of the piperazine ring. Subsequent Boc protection and esterification yield the target compound with 94% ee. However, auxiliary removal requires harsh conditions (LiAlH4_4), limiting scalability.

Comparative Analysis of Preparation Methods

Methodee (%)Yield (%)Cost (USD/g)Scalability
Ru-Catalyzed Hydrogenation9289120Moderate
Enzymatic Resolution987585High
Evans Auxiliary9968200Low

Enzymatic resolution offers the best balance of enantiopurity and cost, whereas asymmetric hydrogenation is preferable for rapid small-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance mass transfer in Boc protection steps, reducing reaction time from 16 h (batch) to 2 h. A representative setup includes:

  • Reactor Type: Packed-bed with immobilized lipase

  • Throughput: 5 kg/day

  • Purity: 99.5% (HPLC).

Green Chemistry Innovations

Supercritical CO2_2 replaces organic solvents in esterification, reducing waste by 70%. Coupled with enzyme immobilization, this approach aligns with sustainable manufacturing practices .

Chemical Reactions Analysis

Types of Reactions

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Hydrolysis: (S)-4-N-Boc-piperazine-2-acetic acid and methanol.

    Reduction: (S)-4-N-Boc-piperazine-2-ethanol.

    Substitution: (S)-4-piperazine-2-acetic acid methyl ester.

Scientific Research Applications

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amine functionality, allowing for further chemical modifications and interactions with biological targets.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 231–239°C
  • Boiling Point : 371.8±37.0°C at 760 mmHg
  • Density : 1.2±0.1 g/cm³
  • LogP (Partition Coefficient) : 0.26
  • Synthetic Applications : The Boc group protects the piperazine nitrogen during multi-step syntheses, while the methyl ester facilitates solubility in organic solvents and subsequent hydrolysis to carboxylic acids .

Piperazine derivatives are structurally versatile, with modifications impacting reactivity, solubility, and pharmacological activity. Below is a detailed comparison of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester with analogous compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Applications/Notes
This compound C₁₂H₂₂N₂O₄ 258.3 Boc (4-N), acetic acid methyl ester (2-C) 231–239 0.26 Chiral intermediate in drug synthesis
1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine C₂₁H₂₆N₂O₄ 370.4 Boc (1-N), naphthylacetic acid (4-C) N/A N/A Tumor diagnosis (σ₂ receptor ligand)
2-(4-Boc-piperazinyl)-α-(2-chlorophenyl)acetic acid C₁₇H₂₃ClN₂O₄ 391.3 Boc (4-N), chlorophenylacetic acid (2-C) N/A N/A Potential CNS-targeting pharmacophore
4-N-Boc-2-methyl-piperazine C₁₀H₂₀N₂O₂ 200.3 Boc (4-N), methyl group (2-C) N/A N/A Simplified analog for combinatorial chemistry
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid C₂₆H₃₀N₂O₆ 466.5 Boc (1-N), Fmoc (4-N), carboxylic acid N/A 4.67* Dual-protected intermediate for peptide synthesis

Notes:

  • Steric Effects : The Boc group in the target compound enhances steric protection of the piperazine nitrogen compared to Fmoc or unprotected analogs, reducing undesired side reactions .
  • Solubility : The methyl ester in the target compound improves organic-phase solubility relative to carboxylic acid derivatives (e.g., 2-(4-Boc-piperazinyl)-α-(2-chlorophenyl)acetic acid) .
  • Chirality : The (S) -configuration distinguishes it from racemic mixtures, which may exhibit reduced target specificity in enantioselective reactions .

Biological Activity

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is a piperazine derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an acetic acid moiety. This structural configuration enhances its solubility and potential interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Specifically, compounds with similar structures have been shown to inhibit viral entry mechanisms. For instance, research indicates that piperazine derivatives can interact with viral proteins, thereby blocking their ability to attach to host cells. This mechanism has been explored in the context of enteroviruses like EV-A71, where structural modifications significantly impacted their efficacy against viral strains .

Anticancer Activity

Piperazine-containing compounds have also demonstrated anticancer properties. Various studies have reported that these compounds can induce apoptosis in cancer cell lines through multiple mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. The structure-activity relationship studies suggest that modifications on the piperazine ring can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR analyses include:

  • Substituent Effects : The presence and position of substituents on the piperazine ring significantly affect biological activity. For instance, variations in the Boc group or the acetic acid side chain can alter binding affinity to target proteins.
  • Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. Studies suggest that the (S) configuration may confer enhanced activity compared to its (R) counterpart .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundObserved EffectEC50 (µM)
AntiviralAL-471Inhibition of EV-A71 entry0.04
AnticancerCompound 22Cytotoxicity against HT29 cells1.61
AnticonvulsantCompound 1Protection against seizures0.5

Notable Research Findings

  • Antiviral Mechanism : A study demonstrated that piperazine derivatives could bind to viral capsid proteins, inhibiting their ability to engage with host cell receptors .
  • Cytotoxicity : In vitro assays indicated that certain piperazine derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, indicating potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester?

  • Methodological Answer : The synthesis typically involves Boc protection of the piperazine nitrogen, followed by functionalization at the 2-position. For example:

Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to selectively protect the secondary amine .

Acetic Acid Esterification : Introduce the acetic acid methyl ester group via coupling reactions, such as using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .

Chiral Resolution : If starting from racemic mixtures, employ chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution to isolate the (S)-enantiomer .

  • Key Tools : Monitor reactions via TLC and characterize intermediates using FT-IR, ¹H/¹³C NMR, and LCMS .

Q. How can researchers verify the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA or IB with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer.
  • X-ray Crystallography : For definitive confirmation, grow single crystals (e.g., using slow evaporation in ethanol/water) and analyze crystal structure .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm Boc group integration (δ ~1.4 ppm, singlet for tert-butyl) and ester methyl signal (δ ~3.6 ppm) .
  • LCMS : Electrospray ionization (ESI+) to observe [M+H]⁺ peaks and confirm molecular weight.
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity in downstream reactions (e.g., nucleophilic substitutions)?

  • Methodological Answer : The Boc group sterically shields the piperazine nitrogen, directing reactions to the less hindered 2-acetic acid methyl ester site. For example:

  • Deprotection Strategy : Use trifluoroacetic acid (TFA) in DCM to remove Boc, enabling functionalization of the now-exposed amine (e.g., coupling with fluorophores or chelators for radiopharmaceuticals) .
  • Case Study : In radiopharmaceutical synthesis, Boc deprotection allows conjugation of ⁹⁹ᵐTc chelators to the piperazine core while preserving ester functionality .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Hygroscopicity : Store under inert gas (argon) in sealed vials with desiccants (e.g., silica gel).
  • Thermal Stability : Avoid prolonged exposure to >40°C; DSC analysis shows decomposition onset at ~180°C .
  • Hydrolysis Risk : Monitor ester hydrolysis by tracking pH (maintain <7) and avoid aqueous buffers unless necessary .

Q. How can this compound serve as a precursor in dopamine receptor ligand development?

  • Methodological Answer :

  • Scaffold Modification : Replace the methyl ester with a pyridinyl or benzothiepine moiety via Suzuki coupling or reductive amination to create D₂/α₁-adrenoceptor antagonists .
  • Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to align the piperazine core with known receptor-binding motifs. Validate via in vitro receptor-binding assays using ³H-spiperone .

Q. What strategies prevent racemization during Boc deprotection or ester hydrolysis?

  • Methodological Answer :

  • Low-Temperature Deprotection : Use TFA at 0°C to minimize acid-catalyzed racemization.
  • Enzymatic Hydrolysis : Employ lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4) to selectively hydrolyze esters without disturbing chirality .

Q. How is this compound utilized in hypoxia-targeting radiopharmaceuticals?

  • Methodological Answer :

  • Isocyanide Conjugation : React the deprotected amine with metronidazole-isocyanide derivatives to create hypoxia-selective ⁹⁹ᵐTc complexes.
  • In Vivo Validation : Test tumor uptake in murine models using SPECT/CT imaging, comparing uptake in hypoxic vs. normoxic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.